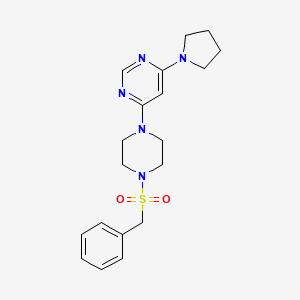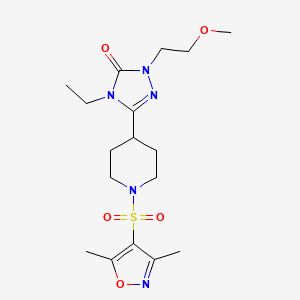![molecular formula C12H14F3N B2898805 (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) CAS No. 1482007-05-5](/img/structure/B2898805.png)
(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)” is a chemical compound. It’s part of a class of compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The trifluoromethyl group is known to enhance the potency of drugs by lowering the pk_a of the cyclic carbamate, which can lead to key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group can participate in various biochemical reactions, including suzuki–miyaura cross-coupling .
Pharmacokinetics
The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs .
Result of Action
The trifluoromethyl group is known to enhance the potency of drugs .
Action Environment
The trifluoromethyl group is known to improve the environmental stability of drugs .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) in lab experiments is its unique chemical structure. The compound has a cyclopropyl group attached to a phenyl ring that contains a trifluoromethyl group. This unique structure makes it a promising candidate for various applications in scientific research. However, one of the limitations of using this compound is its limited availability and high cost.
Orientations Futures
There are several future directions for the research on (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl). One of the major directions is to investigate its potential use in the treatment of various types of cancer. The compound has shown promising results in preclinical studies and further research is needed to determine its efficacy in clinical trials. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. The compound has shown neuroprotective effects in animal models and further research is needed to determine its potential use in humans. Finally, there is a need to develop more efficient and cost-effective methods for the synthesis of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) to make it more readily available for scientific research.
Méthodes De Synthèse
The synthesis of (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) involves the reaction of a cyclopropylmethyl Grignard reagent with 4-(trifluoromethyl)benzaldehyde. The reaction is carried out under inert conditions using a solvent such as diethyl ether or tetrahydrofuran. The resulting product is purified using standard methods such as column chromatography.
Applications De Recherche Scientifique
(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) has been used in various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent activity against various cancer cell lines. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
The safety data sheet for a similar compound, “1-[4-(Trifluoromethyl)phenyl]ethanol”, indicates that it should be handled with personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes or clothing. It should also be kept away from heat and sources of ignition .
Propriétés
IUPAC Name |
[1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-3-1-9(2-4-10)7-11(8-16)5-6-11/h1-4H,5-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCAKFPBFGOYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2898722.png)
![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2898724.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethylbenzamide](/img/structure/B2898726.png)
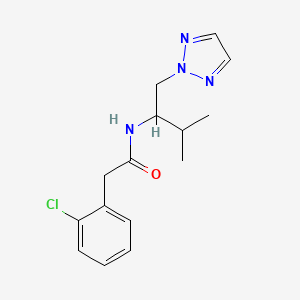
![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898731.png)

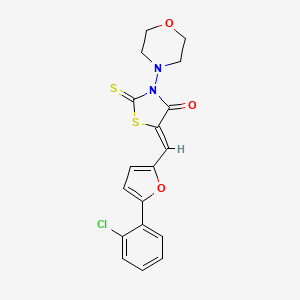
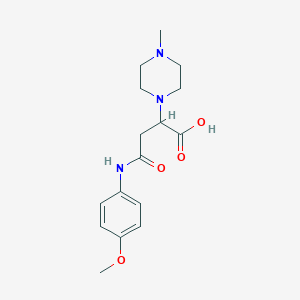
![Benzo[d][1,3]dioxol-5-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2898740.png)

![8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898742.png)
